molecular formula C25H31FN6O B12640306 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-

3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-

Cat. No.: B12640306
M. Wt: 450.6 g/mol
InChI Key: NUYMCVCMRAXZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,6R)-1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide features a stereochemically defined piperidinecarboxamide core with a pyrimidinyl substituent bearing a 4-cyano-3-fluorophenyl group and a methylamino side chain. This structure suggests applications in kinase inhibition or receptor modulation, aligning with the biological activities of structurally related piperidinecarboxamides .

Properties

Molecular Formula

C25H31FN6O

Molecular Weight

450.6 g/mol

IUPAC Name

1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

InChI

InChI=1S/C25H31FN6O/c1-16-8-9-19(24(33)29-20-6-4-3-5-7-20)15-32(16)23-13-22(30-25(28-2)31-23)17-10-11-18(14-27)21(26)12-17/h10-13,16,19-20H,3-9,15H2,1-2H3,(H,29,33)(H,28,30,31)

InChI Key

NUYMCVCMRAXZSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC(=C(C=C3)C#N)F)NC)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of Intermediates

The preparation of the target compound often begins with simpler piperidine derivatives. For instance, the synthesis can start with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which is reacted with methylamine under controlled conditions:

  • Step 1: Formation of Intermediate

    • Reagents : Methylamine solution (2M) and 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

    • Conditions : The reaction is conducted in an ice bath, followed by ambient temperature stirring.

    • Yield : Typically results in a solid that can be purified through extraction and crystallization methods.

Final Coupling Reaction

The final step involves coupling the prepared intermediates to form the desired compound. This can include:

  • Step 2: Coupling Reaction

    • Reagents : The previously synthesized intermediate is coupled with cyclohexylamine in an appropriate solvent such as ethanol.

    • Conditions : The reaction may require heating or additional catalysts to facilitate the coupling process.

    • Yield : The final product can be isolated through filtration and further purification techniques.

Step Reagents Conditions Yield
Step 1 Methylamine (2M), 4,6-dichloro-2-(methylsulfonyl)pyrimidine Ice bath followed by ambient temperature High yield (exact percentage varies)
Step 2 Cyclohexylamine, ethanol Heating under reflux High purity product obtained

The mechanisms involved in these synthesis steps are critical for optimizing yields and understanding potential side reactions:

Mechanism of Intermediate Formation

This step typically involves nucleophilic substitution where methylamine attacks the electrophilic carbon of the dichloro derivative, leading to the formation of a new carbon-nitrogen bond.

Mechanism of Coupling Reaction

In this step, the amine group from cyclohexylamine reacts with the carbonyl group of the intermediate piperidine derivative, forming an amide bond. This reaction is facilitated by the presence of heat and possibly a catalyst.

The preparation methods for 3-Piperidinecarboxamide, specifically the compound , involve a series of well-defined chemical reactions that can be optimized for yield and purity. Each step requires careful control of conditions to ensure successful synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. The specific structure of 3-Piperidinecarboxamide allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that similar piperidine derivatives can inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.

Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antiproliferative effects. The structural modifications present in 3-Piperidinecarboxamide may enhance these effects further, warranting detailed pharmacological studies.

Neurological Applications

Potential in Treating Neurological Disorders
The piperidine moiety is known for its ability to cross the blood-brain barrier, making compounds like 3-Piperidinecarboxamide candidates for treating neurological disorders such as schizophrenia and depression. The presence of a methylamino group may enhance its affinity for neurotransmitter receptors.

Case Study: Dopamine Receptor Modulation
A recent investigation into similar compounds revealed their efficacy as dopamine receptor modulators, suggesting that 3-Piperidinecarboxamide could be explored for its potential in managing conditions like Parkinson's disease and schizophrenia.

Antiviral Properties

Inhibition of Viral Replication
Emerging research has indicated that piperidine derivatives possess antiviral properties. The unique structural features of 3-Piperidinecarboxamide may allow it to inhibit viral replication mechanisms effectively.

Case Study: Efficacy Against Influenza Virus
In vitro studies have shown that structurally related compounds exhibit significant antiviral activity against influenza viruses by targeting viral polymerase complexes. This suggests that 3-Piperidinecarboxamide could be further evaluated for its antiviral potential.

Synthesis and Formulation

Synthetic Pathways
The synthesis of 3-Piperidinecarboxamide can be achieved through various methods, including multi-step organic synthesis techniques that involve cyclization reactions and functional group modifications.

Synthetic Method Key Steps Yield (%)
Cyclization ReactionInitial amine formation followed by cyclization75%
FunctionalizationIntroduction of cyano and fluorine groups65%

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Piperidinecarboxamide 4-cyano-3-fluorophenyl, cyclohexyl Kinase/receptor modulation (hypothesized) -
GSK 2334470 (Ev1) Piperidinecarboxamide 3-amino-1H-indazol-6-yl Kinase inhibitor (e.g., PDK1)
CCG-100602 (Ev4) Piperidinecarboxamide 3,5-bis(trifluoromethyl)benzoyl TGF-β pathway; fibrogenic inhibitor
Avacopan (CCX168) (Ev16) Piperidinecarboxamide Cyclopentylamino, fluoro-methylbenzoyl Complement C5a receptor antagonist
Compound 2 (Ev2) Piperidinecarboxamide 2,5-difluorobenzoyl Undisclosed

Key Findings:

  • Electron-Withdrawing Groups: The target’s 4-cyano-3-fluorophenyl group provides strong electron-withdrawing effects, likely enhancing binding affinity to hydrophobic enzyme pockets compared to GSK 2334470’s 3-aminoindazolyl group, which may rely on hydrogen bonding .
  • Trifluoromethyl vs. Cyano/Fluoro: CCG-100602’s trifluoromethyl substituents improve metabolic stability but may reduce solubility relative to the target’s cyano-fluoro combination, suggesting a balance between potency and bioavailability .
  • Stereochemical Specificity : Avacopan’s (2R,3S) configuration underscores the importance of stereochemistry in target engagement. The (3S,6R) configuration of the target compound may similarly optimize spatial alignment with biological targets .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: The methylamino group on the pyrimidine ring may reduce oxidative metabolism compared to compounds with primary amines (e.g., Ev1), extending half-life .

Biological Activity

The compound 3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)- has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

This compound features a piperidine core linked to a pyrimidine ring with various substituents that enhance its biological activity. The structural complexity allows for diverse interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine-3-carboxamide have shown remarkable activity in inducing senescence in melanoma cells, with effective concentrations (EC50) and inhibitory concentrations (IC50) measured in micromolar ranges:

CompoundEC50 (μM)IC50 (μM)Cell Line
Novel Compound0.140.88A375 (Melanoma)
Piperidine Derivative1.240.88A375 (Melanoma)

These results indicate that structural modifications significantly influence the compound's efficacy against cancer cells, particularly melanoma .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the piperidine and pyrimidine moieties can enhance biological activity. For example, replacing certain groups on the benzene ring with nitrogen-containing heterocycles has been shown to improve metabolic stability and anticancer activity. The most potent compounds in focused libraries often exhibit structural features aligned with pharmacophoric models, indicating that optimizing these features can lead to better therapeutic agents .

The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and survival, such as Akt and other kinases associated with cancer progression. The binding affinity of these compounds to their targets is crucial for their effectiveness and is supported by computational modeling techniques .

Case Studies

  • Melanoma Treatment : A focused library of piperidine-3-carboxamide derivatives was screened for their ability to induce senescence-like phenotypic changes in melanoma cells. The most active compounds showed EC50 values as low as 0.14 μM .
  • Anticancer Screening : In vitro studies demonstrated that several derivatives exhibited significant cytotoxicity against prostate cancer (Du-145), breast adenocarcinoma (MCF-7), and other cancer cell lines, with IC50 values ranging from 7.3 to 10.6 μM .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Calculated parameters suggest high oral bioavailability and good permeability across biological membranes, including the blood-brain barrier (BBB). These properties are essential for developing effective therapeutic agents that can be administered orally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.